1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQGNGXICAQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloro Precursor Amination
A widely reported method involves the amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as a versatile starting material due to the reactivity of its chlorine substituents. In a representative procedure, the dichloro compound undergoes sequential nucleophilic substitution with ammonia or amine sources. For example, treatment with aqueous ammonia in dimethylformamide (DMF) at 80°C for 12–24 hours yields the 4,6-diamine derivative.
Key challenges include controlling regioselectivity and minimizing side reactions. The use of trimethylsilyl chloride (TMSCl) as a catalyst enhances reaction efficiency by activating the chloro groups for substitution. However, yields in early studies were modest (24%), necessitating further optimization.
Two-Step Synthesis from Ethyl Ester Precursors
An alternative route begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes saponification to the corresponding carboxylic acid, followed by cyclization with chloroacetonitrile in dioxane under reflux. The resulting pyrimidinone intermediate is subsequently treated with phosphorus oxychloride (POCl₃) to introduce chlorine substituents, forming 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Final amination with ammonia completes the synthesis.
This method offers improved scalability, with reported yields of 83% for the cyclization step. The use of dioxane as a solvent and optimized stoichiometry reduces byproduct formation, making it suitable for industrial applications.
Microwave-Assisted Cyclocondensation
Emerging protocols leverage microwave irradiation to accelerate cyclocondensation reactions. While specific data for this compound are limited, analogous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized in 30–60 minutes with yields of 53–68%. This approach reduces energy consumption and reaction times compared to conventional heating.
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts substitution efficiency. TMSCl, employed at 0.1–1.0 equivalents, facilitates chloro group activation by generating a silylated intermediate. Alternative catalysts, such as Lewis acids (e.g., ZnCl₂), have been explored but show inferior performance in amination reactions.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilicity and reaction rates. Elevated temperatures (80–100°C) are typically required for complete conversion, though excessive heat promotes decomposition. Recent studies suggest that mixed solvent systems (e.g., DMF/water) balance reactivity and stability.
Purification Techniques
Chromatographic purification remains the standard for laboratory-scale synthesis. Industrial processes favor recrystallization from ethanol/water mixtures, achieving >95% purity with minimal loss.
Industrial Production Considerations
Large-scale synthesis demands continuous flow reactors to maintain consistent temperature and mixing. Automated systems enable precise control over reagent addition, reducing human error. Key parameters for industrial optimization include:
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Residence time : 2–4 hours for amination steps.
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Catalyst recovery : TMSCl can be recycled via distillation.
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Waste management : Chloride byproducts require neutralization before disposal.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Methylamine in dimethylformamide.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily investigated for its potential as a kinase inhibitor . It has shown promise in the development of targeted therapies for cancer through its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and apoptosis induction in cancer cells .
The compound has been studied for its biological activity against various targets:
- EGFR Inhibition: Recent studies have highlighted its effectiveness as an epidermal growth factor receptor (EGFR) inhibitor, crucial for cancer treatment .
- Anti-inflammatory Properties: The compound exhibits potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .
Industrial Applications
In addition to medicinal uses, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique structural features allow it to serve as a building block for synthesizing more complex heterocyclic compounds .
Case Studies
Case Study 1: EGFR Inhibition Study
Research demonstrated that derivatives of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against EGFR in vitro. The synthesized compounds were evaluated for their anti-proliferative effects on various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Cell Cycle Analysis
A study focusing on the mechanism of action revealed that this compound effectively disrupts cell cycle progression by inhibiting CDK activity. This disruption leads to increased apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding with key amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity, physicochemical properties, and synthetic accessibility of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are influenced by substitutions at the 1- , 4- , and 6-positions . Below is a comparative analysis with key analogs:
Table 1: Key Structural and Functional Comparisons
Biological Activity
Overview
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound characterized by a fused pyrazolo-pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which is significant in cancer research and treatment.
Chemical Structure:
- IUPAC Name: 1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- Molecular Formula: C6H8N6
- CAS Number: 108272-88-4
Synthesis:
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4,6-dichloropyrimidine with methylhydrazine followed by amination. This process can be optimized for industrial production using continuous flow reactors to enhance yield and minimize by-products .
The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, which can disrupt cell cycle progression and induce apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activities against various cancer cell lines:
- In vitro Studies:
- Compound 12b showed potent anti-proliferative effects with IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells.
- It also exhibited notable kinase inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR (T790M) with an IC50 value of 0.236 µM .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for its potential in treating inflammatory conditions and as a scaffold for developing new therapeutic agents targeting various kinases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CDK Inhibitor | 0.016 (EGFR WT) | Significant anti-cancer activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Kinase Inhibitor | Not specified | Similar structural features |
| 6-Amino-1H-pyrazolo[3,4-d]pyrimidine | Kinase Inhibitor | Not specified | Known for efficacy in biological assays |
Case Studies
Several case studies highlight the effectiveness of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition Study:
- Cell Cycle Analysis:
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| One-pot MCR | Meglumine (10 mol%), RT | 60–70 | 300 min | |
| Microwave-assisted | Solvent-free, 150°C | 53–68 | 30–60 min |
Basic: How is structural characterization of this compound performed in academic research?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 150–160 ppm for pyrimidine carbons) confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 150.1413 for C₅H₆N₆) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in derivatives .
Basic: What safety protocols are critical for handling this compound?
Answer:
The compound is classified under GHS as acute toxicity (oral, inhalation), skin/eye irritation, and organ toxicity . Required precautions:
- Personal Protective Equipment (PPE): Gloves, lab coat, and respiratory protection.
- Ventilation: Use fume hoods to avoid dust inhalation.
- Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) .
Q. Table 3: Stability Data for Analogous Compounds
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| 40°C, 75% RH | Hydrolysis of amine groups | 7–10 | |
| UV Light (254 nm) | Photolysis of pyrimidine ring | 2–3 |
Advanced: What structural modifications enhance biological activity?
Answer:
- Substituent Effects: Adding electron-withdrawing groups (e.g., -F, -NO₂) to the pyrimidine ring improves target binding (e.g., kinase inhibition) .
- Amide Functionalization: Derivatives with aryl-amide moieties show enhanced solubility and bioavailability .
Q. Table 4: Activity of Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| N4-(4-Bromophenyl) | Halogen substitution | 12 nM | |
| 1-Arylpyrazolo[3,4-d]pyrimidines | Amide moiety | 8 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
